ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Overview
Description
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is a bicyclic compound featuring an oxabicyclo structure, which is a common motif in organic chemistry due to its unique reactivity and stability. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Unfortunately, the specific targets of ethyl 7-oxabicyclo[22It’s worth noting that compounds with similar structures have been found to inhibit calcineurin, a protein phosphatase involved in t-cell activation .
Mode of Action
The exact mode of action of ethyl 7-oxabicyclo[22It’s known that the compound is formed via the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This suggests that it may interact with its targets through a similar mechanism, possibly involving electrophilic addition or cycloaddition reactions .
Biochemical Pathways
The biochemical pathways affected by ethyl 7-oxabicyclo[22If the compound does indeed inhibit calcineurin as suggested by its structural similarity to known inhibitors, it could potentially affect t-cell activation and other immune responses .
Result of Action
The molecular and cellular effects of ethyl 7-oxabicyclo[22If the compound does inhibit calcineurin, it could potentially suppress T-cell activation and modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched products. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the ester functional group.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound has two carboxylate groups, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIMFGJFXJZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2CCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546015 | |
Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108586-21-6 | |
Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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